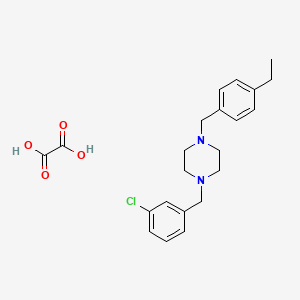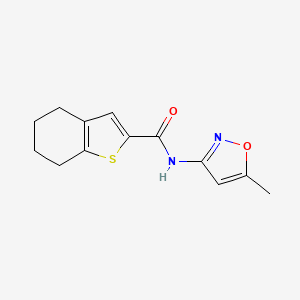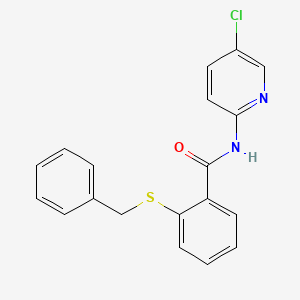![molecular formula C16H20N2O4S B5146300 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B5146300.png)
1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione, also known as MPS, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. MPS belongs to the class of sulfonylurea compounds and has been found to possess antidiabetic, anticonvulsant, and neuroprotective properties.
Wirkmechanismus
The mechanism of action of 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione involves the activation of ATP-sensitive potassium channels in pancreatic beta cells, leading to an increase in insulin secretion. 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione also acts as a GABA receptor agonist, leading to the inhibition of neuronal excitability and the prevention of seizures. 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione has also been found to inhibit the activity of acetylcholinesterase, leading to an increase in acetylcholine levels in the brain and the prevention of neurodegeneration.
Biochemical and physiological effects:
1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione has been found to have a number of biochemical and physiological effects. It has been found to increase insulin secretion, leading to a decrease in blood glucose levels. 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione has also been found to inhibit the activity of acetylcholinesterase, leading to an increase in acetylcholine levels in the brain. Additionally, 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione has been found to inhibit the activity of voltage-gated sodium channels, leading to the prevention of seizures.
Vorteile Und Einschränkungen Für Laborexperimente
1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione has a number of advantages for lab experiments. It is relatively easy to synthesize and is readily available. 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione has also been extensively studied and its mechanism of action is well understood. However, there are also limitations to using 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione in lab experiments. It has been found to have low solubility in water, which can make it difficult to use in certain experiments. Additionally, 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione has been found to be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for the study of 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione. One potential future direction is the development of new derivatives of 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione with improved solubility and lower toxicity. Another potential future direction is the study of 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione in the treatment of other neurodegenerative disorders such as Parkinson's disease. Additionally, the study of the effects of 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione on other ion channels such as calcium channels could lead to the development of new therapeutic applications.
Synthesemethoden
The synthesis of 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-methylpiperidine to form 4-(3-methylpiperidin-1-yl)benzenesulfonyl chloride. This intermediate is then reacted with 2,5-diketopiperazine to form 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione.
Wissenschaftliche Forschungsanwendungen
1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications. It has been found to possess antidiabetic properties by stimulating insulin secretion from pancreatic beta cells. 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione has also been found to have anticonvulsant properties and can be used to treat epilepsy. Additionally, 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione has been found to have neuroprotective properties and can be used to treat neurodegenerative disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-12-3-2-10-17(11-12)23(21,22)14-6-4-13(5-7-14)18-15(19)8-9-16(18)20/h4-7,12H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPZZQZABIORMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Methylpiperidin-1-yl)sulfonylphenyl]pyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1-naphthylbutanamide](/img/structure/B5146217.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B5146225.png)


![(6,8,9-trimethyl-4-phenyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl phenylcarbamate](/img/structure/B5146242.png)
![2-methyl-3-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B5146249.png)

![N-(3-bromophenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5146263.png)

![5-acetyl-3-(3,4-difluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5146278.png)

![3-(4-chlorophenyl)-2-cyano-3-{5-hydroxy-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-4-yl}propanamide](/img/structure/B5146284.png)
![1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5146306.png)
![2-[tert-butyl(methyl)amino]ethyl 2-fluorobenzoate hydrochloride](/img/structure/B5146326.png)